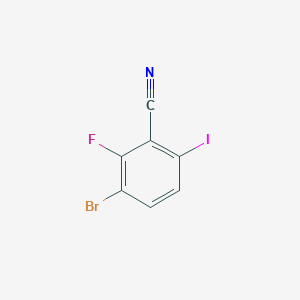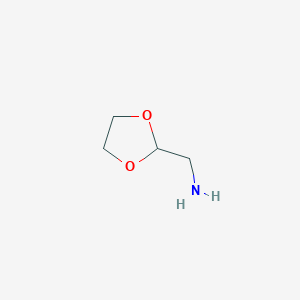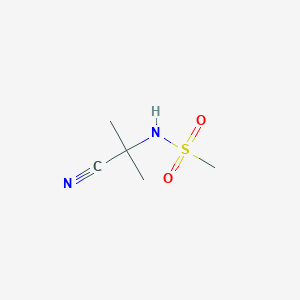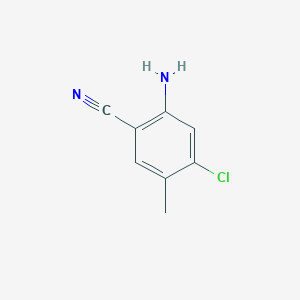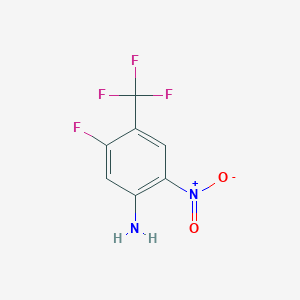
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline
説明
The compound 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative that has been the subject of various studies due to its potential applications in the synthesis of liquid crystals and pharmaceuticals. The presence of the trifluoromethyl group in the molecule is of particular interest as it can significantly influence the physical and chemical properties of the compound, as well as its reactivity in chemical synthesis .
Synthesis Analysis
The synthesis of derivatives of aniline, such as 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline, often involves multiple steps including fluorination, nitration, and substitution reactions. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved by starting with 3,5-dinitro-1-trifluoromethylbenzene, followed by fluorination, substitution with 4-methyl-1H-imidazole, and reduction, with an overall yield of about 50% . This demonstrates the complexity and challenges associated with the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is characterized by the presence of a trifluoromethyl group, which can impart a high degree of polarity to the molecule. This polar nature can influence the stability of different phases in liquid crystals, as seen in derivatives that exhibit stable smectic B and A phases . The molecular structure, including the orientation of substituents, plays a crucial role in determining the mesogenic properties of these compounds.
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in aniline derivatives has been explored in various chemical reactions. For example, the anionically activated trifluoromethyl group has been used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. The reaction involves the elimination of fluoride to generate intermediate products that can further undergo cyclization to form the desired heterocyclic compounds . This highlights the synthetic versatility of the trifluoromethyl group in aniline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline derivatives are influenced by the trifluoromethyl group. The derivatives exhibit a range of liquid crystalline properties, including different entropies of phase transitions, smectic layer spacings, and orientational order parameters. The trifluoromethyl group can also affect the molecular dipole moments, which in turn can stabilize monolayer smectic states in liquid crystals . Additionally, the kinetics of reactions involving aniline and trifluoroethylamine derivatives with nitrobenzenes have been studied, providing insights into the influence of the trifluoromethyl group on reaction rates and mechanisms .
科学的研究の応用
Synthesis and Chemical Properties
- 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is a significant intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).
- This compound also serves as a monodentate transient directing group (MonoTDG) in the Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating efficient synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Photophysical and Electronic Properties
- It's also pivotal in the development of 5-aryl-2,2′-bipyridines bearing fluorine-containing aniline residues. These compounds demonstrate interesting photophysical properties, making them potential candidates for use as “push–pull” fluorophores (Kopchuk et al., 2020).
- Spectroscopic studies of 4-nitro-3-(trifluoromethyl)aniline variants, closely related to 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline, have been conducted to understand their vibrational, structural, thermodynamic, and electronic properties, which are crucial in various applications, such as in material science (Saravanan et al., 2014).
Material Science Applications
- The compound has been involved in the synthesis of copper and palladium complexes with potential antiproliferative activities. These complexes, derived from salicylaldimine ligands and containing fluoro and trifluoromethyl-substituted anilines, are studied for their redox-reactivity and structural properties (Kasumov et al., 2016).
Safety And Hazards
特性
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVMCDXCUQEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443431 | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
428871-73-2 | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428871-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


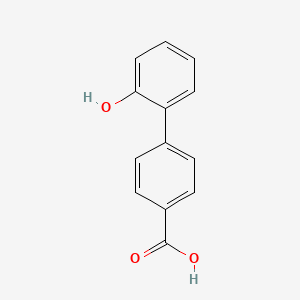
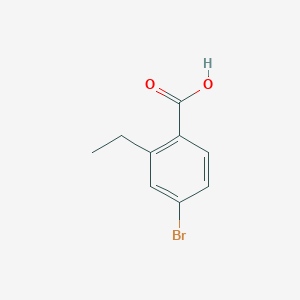
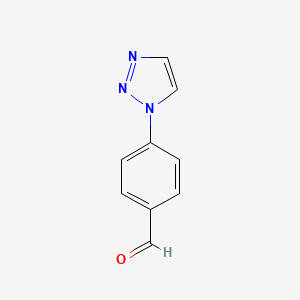
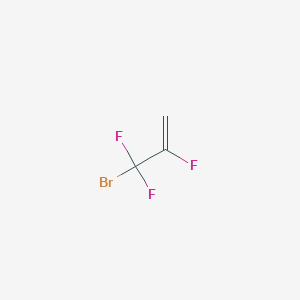
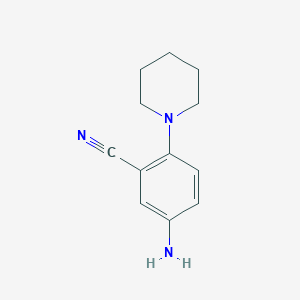
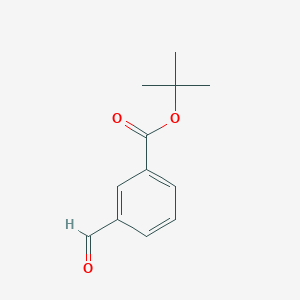
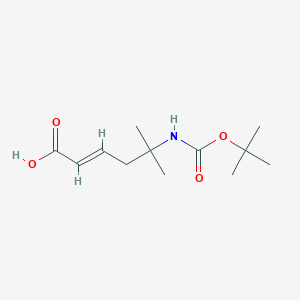
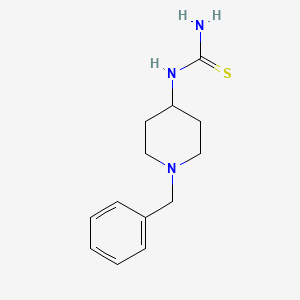
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
